molecular formula C16H13ClN2O2 B2406306 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-03-7

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione

Cat. No.: B2406306
CAS No.: 199803-03-7
M. Wt: 300.74
InChI Key: UYDZPXMPQGXBLR-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring The compound also features a 4-chloro-2-methylphenyl group attached via an amino-methyl linkage

Properties

IUPAC Name

2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZPXMPQGXBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione typically involves the reaction of 4-chloro-2-methylaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H13ClN2O2
  • Molecular Weight : 300.74 g/mol
  • IUPAC Name : 2-{[(4-chloro-2-methylanilino)methyl]}isoindole-1,3-dione

Structural Representation

The structural formula of the compound can be represented as follows:

C16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}_{2}

Anticancer Activity

Research indicates that compounds similar to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione exhibit potential anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit specific kinases involved in cancer progression, making them candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to fully understand its efficacy and mechanism of action .

Polymer Additives

Due to its unique chemical structure, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure .

Contaminant Identification

In environmental chemistry, isoindole derivatives are being explored for their ability to act as markers for specific contaminants in food packaging materials. The compound's unique structure allows for the development of analytical methods aimed at identifying harmful substances in recycled materials .

Case Study 1: Anticancer Research

A study published in Human Reproduction Update examined various kinase inhibitors for their effects on endometriosis models. Among these was a derivative of the isoindole family that demonstrated significant inhibition of cell proliferation in vitro, suggesting potential therapeutic uses for compounds like this compound .

Case Study 2: Polymer Applications

Research conducted at the Technical University of Denmark highlighted the use of isoindole derivatives in enhancing the properties of biodegradable plastics. The study found that incorporating these compounds improved both mechanical strength and UV resistance, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that promote cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:

Biological Activity

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole, has garnered attention in recent years due to its potential biological activities. This compound's structural characteristics suggest various pharmacological applications, particularly in the fields of oncology and inflammation.

The molecular formula of this compound is C16H13ClN2O2C_{16}H_{13}ClN_{2}O_{2} with a molecular weight of approximately 304.74 g/mol. It features a chloro-substituted aromatic amine linked to an isoindole dione structure, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O₂
Molecular Weight304.74 g/mol
CAS Number199803-03-7
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that isoindole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor growth factors.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation.
  • Enzyme Inhibition : There is evidence indicating potential inhibition of specific enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the effects of isoindole derivatives on cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in breast and colon cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Mechanisms

Research conducted by Yang et al. highlighted the role of this compound in modulating inflammatory responses. The study showed that treatment with the isoindole derivative led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages . This suggests a mechanism through which the compound may exert its anti-inflammatory effects.

Enzyme Inhibition Studies

In vitro assays have indicated that this compound can inhibit COX enzymes, which play a significant role in the synthesis of pro-inflammatory prostaglandins. This inhibition could be beneficial for conditions characterized by chronic inflammation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored; however, its irritant classification suggests caution in handling and potential toxicity at higher concentrations. Further studies are necessary to evaluate its bioavailability, metabolism, and excretion pathways.

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